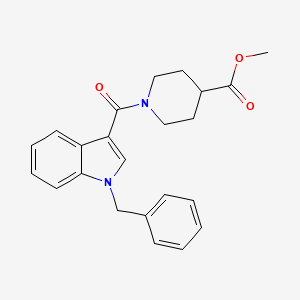![molecular formula C15H21N3O B7563161 Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone, also known as CMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CMP is a piperazine derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, which may explain its anti-cancer properties. It has also been shown to modulate specific receptors in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis, which is programmed cell death. It has also been shown to modulate specific receptors in the brain, which may improve cognitive function and memory. Additionally, this compound has been shown to have anti-inflammatory properties, which may reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone has several advantages and limitations for lab experiments. Its advantages include its high yield synthesis method and its potential applications in various fields. Its limitations include its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when conducting experiments with this compound.
Orientations Futures
There are several future directions for research on Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone. One direction is to further explore its potential use as a chemotherapeutic agent for the treatment of cancer. Another direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone is synthesized using a specific method that involves the reaction of 2-methyl-4-(6-methylpyridin-2-yl)piperazine with cyclopropanone in the presence of a base. The reaction yields this compound as a white solid with a high yield. The synthesis method has been optimized to produce high-quality this compound for scientific research applications.
Applications De Recherche Scientifique
Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and inflammation. This compound has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapeutic agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-4-3-5-14(16-11)17-8-9-18(12(2)10-17)15(19)13-6-7-13/h3-5,12-13H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLNOBUAGRZKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2CC2)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


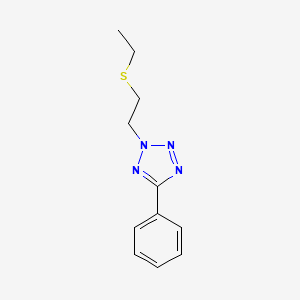
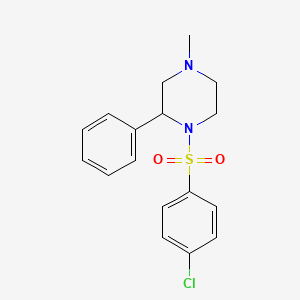
![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
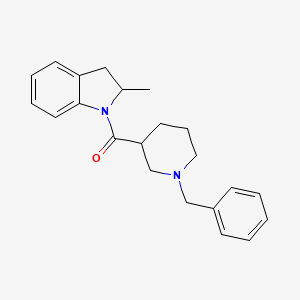
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
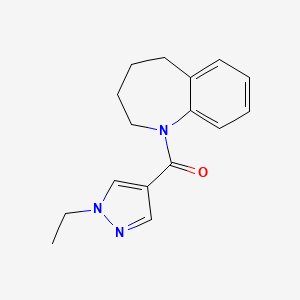
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
